(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
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Overview
Description
(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a thioether, an imidazole ring, and a nitrophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets of “(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone” would depend on its specific structure and functional groups.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the imidazole ring, followed by the introduction of the thioether and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitrophenyl group suggests that it could interact with biological targets, leading to various pharmacological effects.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The imidazole ring is a common pharmacophore in many drugs, and modifications to this compound could yield new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone: Similar structure but with a different position of the nitro group.
(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.
(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone lies in its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. The presence of both a thioether and a nitrophenyl group provides opportunities for diverse chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-4-2-5-14(10-13)12-25-18-19-8-9-20(18)17(22)15-6-3-7-16(11-15)21(23)24/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYGPIDLWYEKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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